

Comparative Analysis Guide: GC-MS Characterization of Diethyl (2- nitrophenoxy)propanedioate

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Compound of Interest

Compound Name:	Diethyl (2-nitrophenoxy)propanedioate
CAS No.:	32539-24-5
Cat. No.:	B12335660

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Executive Summary & Compound Profile

Diethyl (2-nitrophenoxy)propanedioate is a critical intermediate, typically synthesized via the O-alkylation of 2-nitrophenol with diethyl halomalonates. It serves as a precursor for benzoxazinone derivatives and bioactive heterocycles.

- **Analytical Challenge:** The compound possesses a thermally labile nitro group and an ether linkage susceptible to cleavage. While GC-MS offers superior resolution for structural isomers (e.g., separating 2-nitro from 4-nitro isomers), it carries a risk of on-column degradation compared to LC-MS.
- **The Verdict:** GC-MS is the Gold Standard for Impurity Profiling (starting materials like diethyl bromomalonate), while LC-MS is the Preferred Alternative for Assay Purity to avoid thermal artifacts.

Property	Data	Relevance to Analysis
Formula	C ₁₃ H ₁₅ NO ₇	MW = 297.26 g/mol
Boiling Point	~360°C (Predicted)	Requires high-temp column; risk of degradation.
Solubility	DCM, Ethyl Acetate, MeOH	Compatible with standard GC organic injection solvents.
Key Impurities	2-Nitrophenol, Diethyl bromomalonate	Volatile; easily detected by GC.

Method A: GC-MS Protocol (The Primary Standard)

This protocol minimizes thermal stress while maximizing separation efficiency.

2.1. Experimental Configuration

- System: Agilent 7890B GC / 5977B MSD (or equivalent).
- Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 μm).
 - Rationale: A low-bleed, non-polar phase (5%-phenyl-methylpolysiloxane) is essential to prevent peak tailing of the nitro-aromatic moiety.
- Inlet: Split/Splitless at 240°C.
 - Critical Control: Do not exceed 250°C. Nitro-ethers can undergo Claisen-type rearrangements or homolytic cleavage at higher inlet temperatures. Use a deactivated glass liner with glass wool to trap non-volatiles.

2.2. Thermal Program (Gradient)

- Initial: 60°C (Hold 1 min) – Solvent focusing.
- Ramp 1: 20°C/min to 200°C.
- Ramp 2: 10°C/min to 280°C (Hold 5 min).

- Total Run Time: ~16.5 minutes.

2.3. Mass Spectrometry Parameters

- Source Temp: 230°C.
- Ionization: Electron Impact (EI) at 70 eV.[1][2]
- Scan Range:m/z 40–450.
- Solvent Delay: 3.5 min (to protect filament).

2.4. Data Interpretation: Fragmentation Pattern

The EI spectrum of **Diethyl (2-nitrophenoxy)propanedioate** (MW 297) displays a distinct "fingerprint" driven by the malonate core and the nitro group.

- $[M]^+$ (m/z 297): Weak or absent molecular ion (typical for aliphatic esters/nitro compounds).
- $[M - NO_2]^+$ (m/z 251): Characteristic loss of the nitro group.
- $[M - OEt]^+$ (m/z 252): Loss of ethoxy group from the ester.
- $[M - COOEt]^+$ (m/z 224): Alpha-cleavage of the ester group.
- Base Peak (m/z 139): Often the 2-nitrophenol cation rearrangement or m/z 122 (loss of OH from nitrophenol fragment), confirming the aromatic ether side.

Method B: The Alternatives (Comparative Analysis)

Alternative 1: HPLC-UV/MS (Reverse Phase)

- When to use: If the GC chromatogram shows "humps" or poor mass balance (indicating degradation).
- Protocol: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Detection at 254 nm (Nitro aromatic absorbance).
- Comparison: LC-MS is softer (ESI ionization preserves the $[M+H]^+$ ion at m/z 298), but has lower resolution for volatile starting material impurities like diethyl malonate.

Alternative 2: ^1H -NMR Spectroscopy

- When to use: For absolute structural confirmation during synthesis development.
- Comparison: NMR cannot detect trace impurities (<0.5%) effectively but provides the only definitive proof of the ether linkage (Methine proton singlet at ~5.3 ppm).

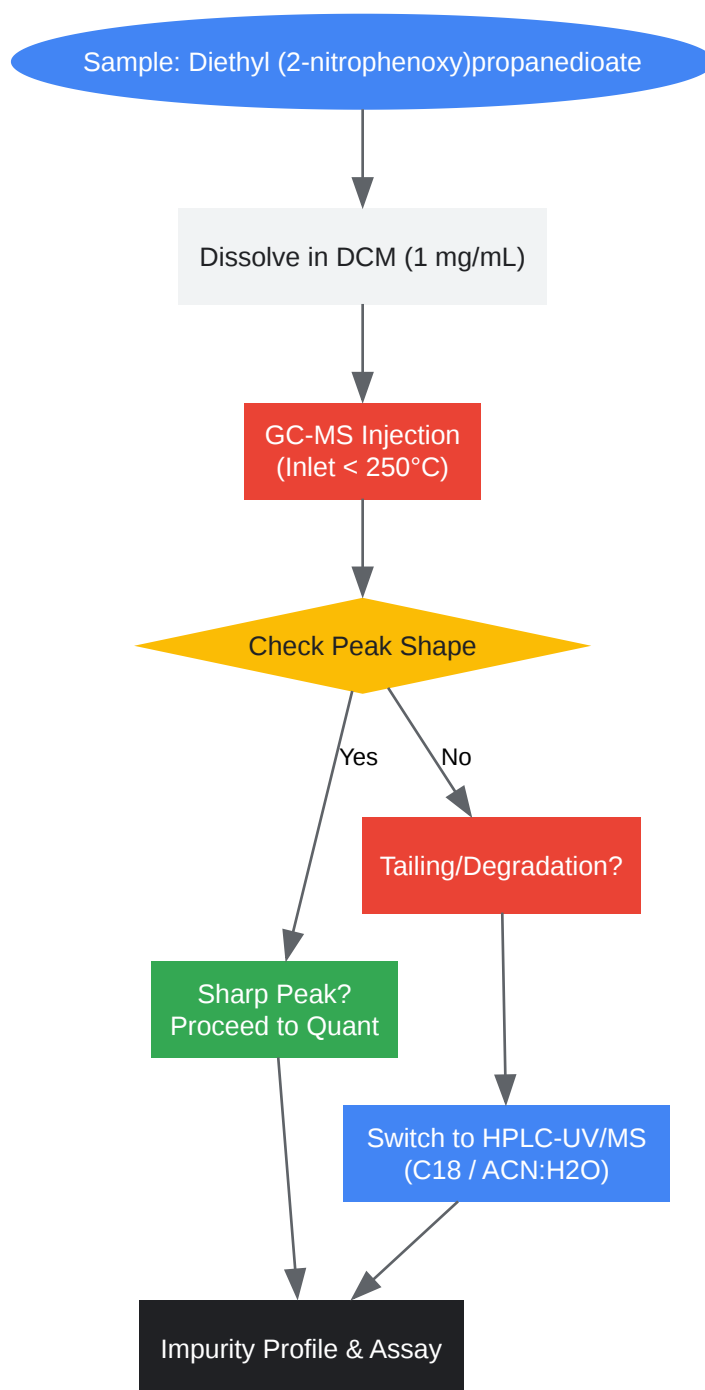
Comparative Performance Matrix

Feature	GC-MS (Recommended)	HPLC-UV/MS	^1H -NMR
Sensitivity	High (ppm level)	High (ppm level)	Low (>0.5%)
Specificity	Excellent (Fingerprint MS)	Good (Retention Time + MW)	Perfect (Structure)
Speed	Fast (<20 min)	Medium (30-45 min)	Fast (Acquisition only)
Stability Risk	High (Thermal degradation)	Low	None
Cost	Low	Medium	High

Visualizations

Figure 1: Analytical Workflow Decision Tree

This diagram illustrates the logical flow for analyzing the compound, incorporating validity checks for thermal stability.

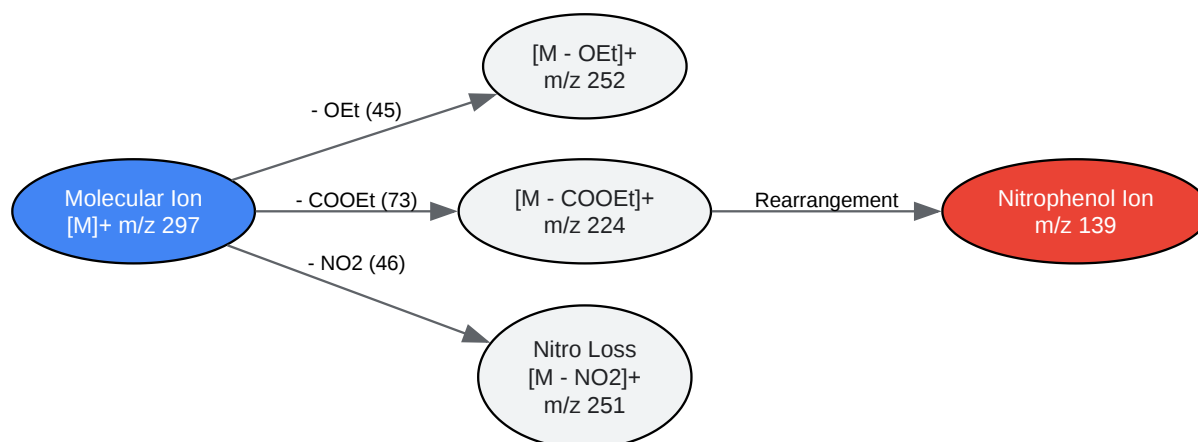


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Caption: Decision tree for selecting the optimal analytical route, prioritizing GC-MS with a fallback to LC-MS upon detecting thermal instability.

Figure 2: Predicted MS Fragmentation Pathway

A visualization of the electron impact (EI) fragmentation logic used to confirm identity.



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Caption: Primary fragmentation pathways under 70 eV Electron Impact ionization.

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